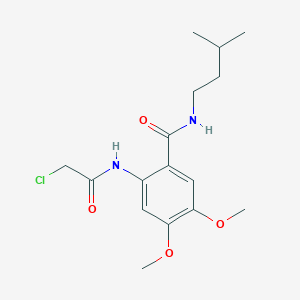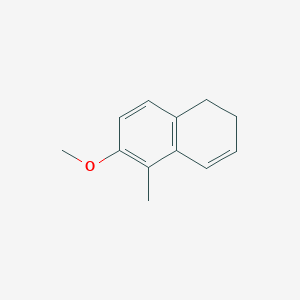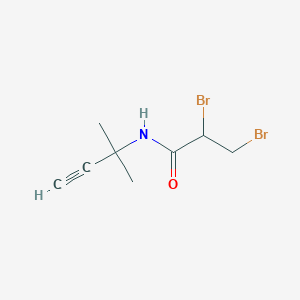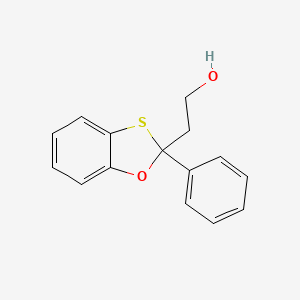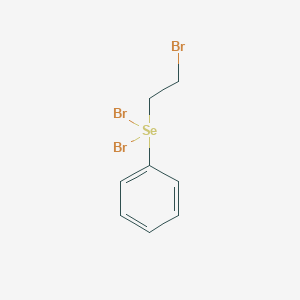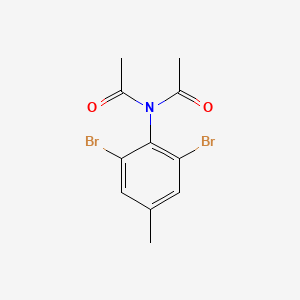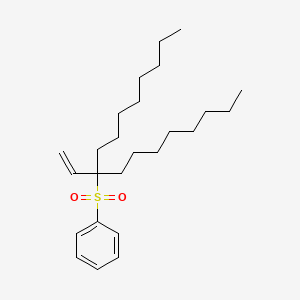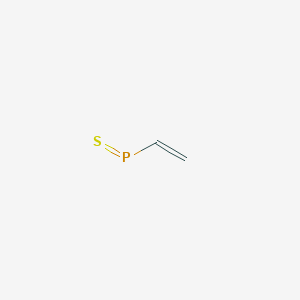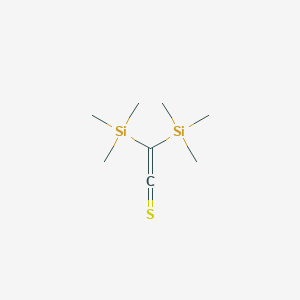
Ethenethione, bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenethione, bis(trimethylsilyl)- is an organosilicon compound with the molecular formula C8H18SSi2. This compound is characterized by the presence of two trimethylsilyl groups attached to an ethenethione core. It is a colorless liquid that is soluble in organic solvents and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenethione, bis(trimethylsilyl)- can be synthesized through the reaction of ethenethione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the formation of a trimethylsilyl ether intermediate, which is then converted to the final product.
Industrial Production Methods
In an industrial setting, the production of ethenethione, bis(trimethylsilyl)- involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethenethione, bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the trimethylsilyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethenethione derivatives.
Scientific Research Applications
Ethenethione, bis(trimethylsilyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethenethione, bis(trimethylsilyl)- involves the interaction of its trimethylsilyl groups with various molecular targets. The compound can act as a protecting group for hydroxyl and amino groups in organic synthesis, preventing unwanted reactions. Additionally, it can participate in radical reactions, where the trimethylsilyl groups stabilize reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Metal bis(trimethylsilyl)amides: Coordination complexes with similar trimethylsilyl groups.
Titanocene bis(trimethylsilyl)acetylene: An organometallic compound with trimethylsilyl groups.
Uniqueness
Ethenethione, bis(trimethylsilyl)- is unique due to its specific ethenethione core and the presence of two trimethylsilyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
62827-97-8 |
|---|---|
Molecular Formula |
C8H18SSi2 |
Molecular Weight |
202.47 g/mol |
InChI |
InChI=1S/C8H18SSi2/c1-10(2,3)8(7-9)11(4,5)6/h1-6H3 |
InChI Key |
DWLGVDALKWUQSW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C=S)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


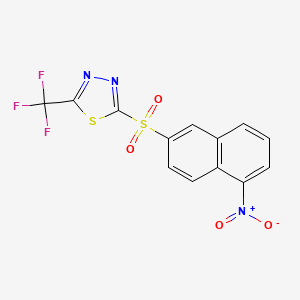
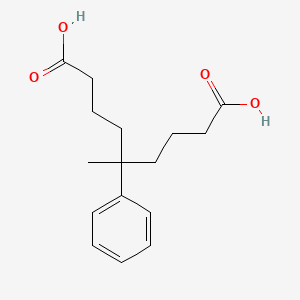
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
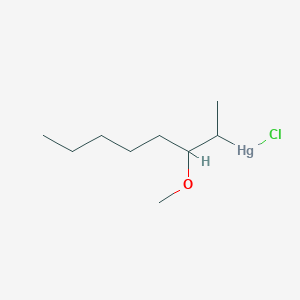
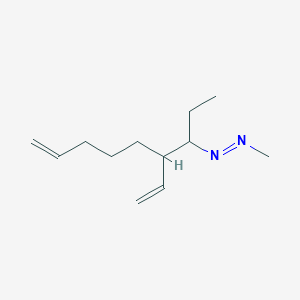
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
